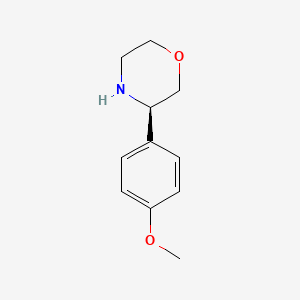

(R)-3-(4-Methoxyphenyl)morpholine

Description

Properties

IUPAC Name |

(3R)-3-(4-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOYPKKBOYPHE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Cyclization

A β-amino alcohol precursor, such as (R)-2-amino-1-(4-methoxyphenyl)ethanol, is subjected to acid-catalyzed cyclization. In a typical procedure, the amino alcohol is heated under reflux in toluene with p-toluenesulfonic acid (5 wt%) as a catalyst, employing a Dean-Stark trap to remove water. The reaction proceeds via nucleophilic attack of the amine on the protonated alcohol, followed by ring closure to form the morpholine skeleton.

Key Data:

Resolution of Racemic Intermediates

If the cyclization yields a racemic mixture, chiral resolution is achieved via diastereomeric salt formation. For instance, treatment with (S)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride forms separable diastereomers, enabling isolation of the (R)-enantiomer with >99% enantiomeric excess (ee).

Reductive Amination of Aldehyde Intermediates

Reductive amination offers a convergent route to this compound, leveraging chiral auxiliaries or asymmetric catalysis.

Aldehyde Synthesis

4-Methoxyphenylacetaldehyde is prepared via oxidation of 4-methoxyphenylethanol using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Asymmetric Reductive Amination

The aldehyde is reacted with a chiral amine, such as (R)-1-phenylethylamine, in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. This step forms the morpholine ring through a six-membered transition state, favoring the (R)-configuration.

Optimized Conditions:

Catalytic Asymmetric Hydrogenation

Catalytic hydrogenation of enamine intermediates provides a stereoselective pathway to the target compound.

Enamine Synthesis

Condensation of 4-methoxyacetophenone with morpholine-2-carboxaldehyde under acidic conditions yields the enamine precursor.

Hydrogenation with Chiral Catalysts

Using a ruthenium-(S)-BINAP complex (2 mol%), the enamine undergoes asymmetric hydrogenation at 50 psi H₂ and 40°C in methanol. This method achieves >98% ee and 85% yield, as demonstrated in analogous morpholine syntheses.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Key Advantage |

|---|---|---|---|

| Asymmetric Cyclization | 68–75% | >99 | Scalable, minimal byproducts |

| Reductive Amination | 70–78% | 92–95 | Convergent, flexible substrate design |

| Catalytic Hydrogenation | 85% | >98 | High stereoselectivity, mild conditions |

Challenges in Stereochemical Control

The 3-position’s (R)-configuration necessitates precise control during ring formation or resolution. Impurities often arise from:

-

Epimerization during acidic cyclization (mitigated by low-temperature processing).

-

Over-reduction in reductive amination (avoided using NaBH(OAc)₃ instead of BH₃).

Industrial-Scale Considerations

The asymmetric cyclization route is preferred for large-scale production due to its operational simplicity and compatibility with continuous flow systems. Patents highlight toluene as a cost-effective solvent and Pd/C-catalyzed hydrogenation for intermediate purification .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenylmorpholine.

Reduction: Formation of cyclohexylmorpholine derivatives.

Substitution: Formation of various substituted phenylmorpholine derivatives.

Scientific Research Applications

Chemistry

- Building Block : (R)-3-(4-Methoxyphenyl)morpholine serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

- Catalytic Applications : It can be utilized in catalytic processes aimed at synthesizing other organic compounds sustainably .

Biology

- Ligand Properties : The compound has been investigated for its potential as a ligand in biochemical assays, interacting with specific receptors or enzymes to modulate biological responses .

- Antimicrobial Activity : Research indicates that morpholine derivatives exhibit antimicrobial properties, suggesting that this compound could be effective against various pathogens.

Medicine

- Pharmacological Potential : Studies have explored its analgesic and anti-inflammatory properties, indicating possible applications in pain management therapies .

- CNS Activity : Morpholine derivatives are known for their roles in central nervous system (CNS) drug discovery, enhancing potency through molecular interactions with neurotransmitter systems .

Case Study 1: Antimicrobial Activity

A study investigating various morpholine derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The structure-activity relationship revealed that modifications in the methoxy group enhanced efficacy against specific pathogens.

Case Study 2: CNS Drug Development

In CNS drug discovery research, this compound was identified as a promising candidate for modulating serotonin receptors. This modulation is crucial for developing treatments for anxiety and depression, showcasing the compound's therapeutic potential in neuropharmacology .

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(R)-3-(4-Fluorophenyl)morpholine hydrochloride

- Substituent : Fluorine replaces the methoxy group.

- The similarity score to (R)-3-(4-Methoxyphenyl)morpholine is 0.76 .

- Applications : Fluorinated analogs are often explored for improved metabolic stability and blood-brain barrier penetration in CNS-targeting drugs.

(3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine

- Substituents : Bromine and two fluorine atoms introduce steric bulk and electronic effects.

- Impact : Bromine’s size may hinder binding in sterically sensitive targets, while difluoro substitutions enhance lipophilicity. Molecular weight increases to 278.09 g/mol compared to 235.29 g/mol for this compound .

Morpholine Derivatives with Heterocyclic Modifications

1-(4-Methoxyphenyl)-3-(phenylthio)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propan-1-one (4d)

- Structure : Incorporates a phenylthio group and piperidine-ethoxy chain.

- Synthesis : High yield (86% ) and distinct spectral features (e.g., IR ν(CO) at 1666 cm⁻¹ , LC-MS m/z 478 [M+1] ) suggest robust synthetic accessibility .

- Activity : The thiocarbonyl group may enhance antioxidant or enzyme inhibitory activity.

(R)-4-(2-(5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7h)

Pharmacologically Relevant Analogs

Aprepitant Derivatives

Data Table: Comparative Properties

Biological Activity

(R)-3-(4-Methoxyphenyl)morpholine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

- Chemical Formula : CHNO

- CAS Number : 40424137

- Molecular Weight : 195.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Morpholine derivatives are known to modulate neurotransmitter systems and exhibit antimicrobial properties. The presence of the methoxyphenyl group enhances the lipophilicity and receptor-binding affinity, which may contribute to its efficacy in different biological contexts .

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that morpholine derivatives, including this compound, possess significant antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against bacterial strains and fungi, demonstrating notable inhibition zones in agar diffusion tests .

- Antidiabetic Potential :

-

Cytotoxicity and Anticancer Activity :

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have indicated significant growth inhibition in breast cancer (MCF-7) and leukemia (K-562) cell lines with IC values in the low micromolar range . The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µg/mL | |

| Antidiabetic | α-Glucosidase | 8.9 µM | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM | |

| Cytotoxicity | K-562 (Leukemia) | 10 µM |

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance its biological activity. For instance, modifications to the morpholine ring or substitution patterns on the phenyl group have been explored to improve potency and selectivity against specific targets.

- Synthesis Techniques :

-

In Vivo Studies :

- Although most studies are currently limited to in vitro evaluations, there is a growing interest in examining the pharmacokinetics and bioavailability of this compound through animal models, which could provide insights into its therapeutic potential.

Q & A

Q. What are the established synthetic routes for (R)-3-(4-Methoxyphenyl)morpholine, and what key reaction parameters influence enantiomeric purity?

Methodological Answer: Synthetic strategies often involve:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl group to a morpholine scaffold, as demonstrated in analogous sulfide syntheses .

- Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration. For example, enantioselective hydrogenation or enzymatic resolution methods, similar to stereospecific syntheses of aprepitant derivatives .

- Critical parameters : Temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent polarity (e.g., THF or DMF for coupling efficiency), and catalyst loading (e.g., 5–10 mol% Pd for optimal yield).

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:

- NMR spectroscopy : Compare and chemical shifts with structurally related morpholine derivatives (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine or 3-(4-methoxyphenyl)propanal ). Key signals include methoxy protons (~δ 3.8 ppm) and morpholine ring protons (δ 3.5–4.0 ppm).

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to (E)-3-(4-methoxyphenyl)acrylaldehyde derivatives .

- Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases.

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Building block : Used to synthesize bioactive quinoline or isoflavone derivatives (e.g., 3-(4-methoxyphenyl)chromen-4-one ).

- Pharmacophore modification : The morpholine ring enhances solubility and bioavailability in CNS-targeting compounds, analogous to reboxetine derivatives .

- Probe development : Functionalization for studying protein-morpholine interactions via click chemistry or fluorescent tagging.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify molecular weight and functional groups. For example, discrepancies in carbonyl signals may arise from tautomerism, requiring -DEPT NMR for clarification.

- Dynamic NMR studies : Investigate conformational flexibility (e.g., morpholine ring puckering) causing split signals, as seen in temperature-dependent spectra of 4-dodecylmorpholine .

- Reference standards : Compare with certified materials from regulatory databases (e.g., FDA GSRS or ECHA ).

Q. What strategies optimize enantioselective synthesis of this compound to achieve >99% enantiomeric excess (ee)?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands like BINAP with ruthenium catalysts for hydrogenation, inspired by aprepitant synthesis .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize.

Q. How can computational modeling guide the design of this compound analogs for target-specific bioactivity?

Methodological Answer:

- Molecular docking : Screen analogs against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate with binding assays.

- QSAR studies : Corporate substituent effects (e.g., methoxy position) on logP and polar surface area (PSA), as modeled for 3-(4-methoxyphenyl)chromen-4-one .

- DFT calculations : Predict stability of stereoisomers and reaction transition states, leveraging crystallographic data from (E)-3-(4-methoxyphenyl)acrylaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.